molecular formula C13H13F3N2O4 B12587774 2,2,2-Trifluoro-1-[3-(2-methoxy-5-nitrophenyl)pyrrolidin-1-yl]ethan-1-one CAS No. 648901-37-5

2,2,2-Trifluoro-1-[3-(2-methoxy-5-nitrophenyl)pyrrolidin-1-yl]ethan-1-one

Cat. No.: B12587774
CAS No.: 648901-37-5
M. Wt: 318.25 g/mol
InChI Key: QAHPRFXVPRDZRO-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-[3-(2-methoxy-5-nitrophenyl)pyrrolidin-1-yl]ethan-1-one is a fluorinated ketone derivative featuring a pyrrolidine ring substituted with a 2-methoxy-5-nitrophenyl group and a trifluoroethanone moiety. The trifluoroethanone group enhances lipophilicity and metabolic stability, while the nitro and methoxy substituents on the phenyl ring may influence electronic properties and intermolecular interactions .

Properties

CAS No.

648901-37-5

Molecular Formula

C13H13F3N2O4

Molecular Weight

318.25 g/mol

IUPAC Name

2,2,2-trifluoro-1-[3-(2-methoxy-5-nitrophenyl)pyrrolidin-1-yl]ethanone

InChI

InChI=1S/C13H13F3N2O4/c1-22-11-3-2-9(18(20)21)6-10(11)8-4-5-17(7-8)12(19)13(14,15)16/h2-3,6,8H,4-5,7H2,1H3

InChI Key

QAHPRFXVPRDZRO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C2CCN(C2)C(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-[3-(2-methoxy-5-nitrophenyl)pyrrolidin-1-yl]ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,2,2-trifluoroacetophenone and 3-(2-methoxy-5-nitrophenyl)pyrrolidine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Automated Systems: Employing automated systems for precise control of reaction conditions, including temperature, pressure, and reaction time.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-[3-(2-methoxy-5-nitrophenyl)pyrrolidin-1-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anti-Prion Activity

Recent studies have highlighted the potential of compounds similar to 2,2,2-Trifluoro-1-[3-(2-methoxy-5-nitrophenyl)pyrrolidin-1-yl]ethan-1-one in combating prion diseases. These neurodegenerative disorders are characterized by misfolded proteins that aggregate in the brain. Research indicates that derivatives of this compound can inhibit the accumulation of pathological prion proteins (PrP^Sc) in cell cultures with effective concentrations (EC50) as low as 0.01 μM .

Anticancer Properties

The compound's structure allows it to interact with various biological targets, making it a candidate for anticancer drug development. Similar trifluoroethyl derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in specific cancer types .

Neuroprotective Effects

Research has suggested that compounds with similar frameworks may exhibit neuroprotective effects by mitigating oxidative stress and inflammation in neurodegenerative diseases . This property is particularly relevant for developing treatments for conditions like Alzheimer's and Parkinson's disease.

Fluorinated Polymers

The trifluoroethyl group enhances the hydrophobicity and thermal stability of polymers. This characteristic is beneficial for creating advanced materials used in coatings and electronics, where resistance to solvents and high temperatures is crucial .

Synthesis of Novel Materials

The unique reactivity of the trifluoroethyl moiety allows for the synthesis of novel materials with tailored properties for specific applications, including drug delivery systems and biosensors .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic states that may be exploited for therapeutic benefits .

Molecular Probes

Due to its distinct chemical structure, this compound can serve as a molecular probe in biochemical assays, aiding in the understanding of various biological processes at the molecular level.

Case Studies

StudyFocusFindings
Anti-Prion ActivityInhibition of PrP^Sc accumulation with EC50 values around 0.01 μM in ScGT1-7 cells.
Anticancer PropertiesDemonstrated cell cycle arrest and apoptosis induction in cancer cell lines at micromolar concentrations.
Neuroprotective EffectsShowed reduction in oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-[3-(2-methoxy-5-nitrophenyl)pyrrolidin-1-yl]ethan-1-one involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.

    Pathways Involved: It may modulate biochemical pathways, including signal transduction and metabolic processes, leading to its observed biological activity.

Comparison with Similar Compounds

Table 1: Key Properties of Structurally Related Compounds

Compound Name Core Structure Key Substituents Biological Activity/Applications References
2,2,2-Trifluoro-1-[3-(2-methoxy-5-nitrophenyl)pyrrolidin-1-yl]ethan-1-one Pyrrolidine + phenyl + trifluoroethanone 2-Methoxy, 5-nitro Potential antimicrobial/drug development
2,2,2-Trifluoro-1-(1,4,5,6-tetrahydropyridin-3-yl)ethan-1-one Tetrahydropyridine + trifluoroethanone None Mycobacterium tuberculosis inhibitor
2,2,2-Trifluoro-1-(6-methoxypyridin-3-yl)ethan-1-one Pyridine + trifluoroethanone 6-Methoxy Antimicrobial, antifungal potential
1-(1-Ethyl-1H-pyrazol-5-yl)-2,2,2-trifluoroethan-1-one Pyrazole + trifluoroethanone Ethyl group Enhanced lipophilicity/stability
1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethan-1-one Pyrrolidine + pyrimidine + trifluoromethylphenyl 6-Ethyl, 5-fluoro, trifluoromethyl Heterocyclic drug candidate

Substituent Effects on Reactivity and Bioactivity

  • Trifluoroethanone Group: The presence of a trifluoromethyl ketone moiety in all listed compounds enhances lipophilicity and resistance to metabolic degradation. For example, 1-(1-ethyl-1H-pyrazol-5-yl)-2,2,2-trifluoroethan-1-one exhibits improved stability in biological systems compared to non-fluorinated analogs .
  • Similar substitution patterns in 2-(2H-1,3-benzodioxol-5-yl)-1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethan-1-one have been linked to enhanced interaction with enzymes and receptors .
  • Heterocyclic Diversity : Compounds with pyridine (e.g., 2,2,2-trifluoro-1-(6-methoxypyridin-3-yl)ethan-1-one) or pyrimidine (e.g., 1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethan-1-one) cores exhibit distinct pharmacokinetic profiles due to differences in ring size and nitrogen positioning .

Uniqueness of 2,2,2-Trifluoro-1-[3-(2-methoxy-5-nitrophenyl)pyrrolidin-1-yl]ethan-1-one

The compound’s combination of a pyrrolidine ring, trifluoroethanone group, and 2-methoxy-5-nitrophenyl substituent creates a unique electronic and steric profile. Unlike simpler analogs (e.g., 1-(3-fluorophenyl)ethanone), its nitro group may facilitate hydrogen bonding with biological targets, while the methoxy group enhances solubility. This balance of hydrophobicity and polarity is uncommon in related fluorinated ketones, positioning it as a promising candidate for structure-activity relationship (SAR) studies .

Biological Activity

2,2,2-Trifluoro-1-[3-(2-methoxy-5-nitrophenyl)pyrrolidin-1-yl]ethan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant research findings.

Structure and Properties

The compound features a trifluoromethyl group and a pyrrolidine moiety substituted with a 2-methoxy-5-nitrophenyl group, which may influence its pharmacological properties. The presence of the trifluoromethyl group is known to enhance lipophilicity and metabolic stability, making it a valuable scaffold in drug design.

Antibacterial Activity

Recent studies have demonstrated that compounds related to pyrrole structures exhibit significant antibacterial properties. For instance, derivatives of pyrrole have shown minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli . The compound in focus may exhibit similar activity due to structural similarities.

Inhibition of Enzymatic Activity

The compound's potential as an inhibitor of specific enzymatic activities has been evaluated. For example, it has been suggested that modifications to the pyrrolidine structure can enhance inhibitory potency against targets like MIF2 tautomerase. In related studies, compounds with similar substitutions showed IC50 values as low as 2.6 μM, indicating strong inhibitory effects .

CompoundIC50 Value (μM)Biological Target
4-CPPC47 ± 7.2MIF2 Tautomerase
R11015 ± 0.8MIF2 Tautomerase
Target Compound ? ?

Cytotoxicity Studies

Cytotoxicity assessments are crucial for understanding the safety profile of new compounds. In preliminary studies, the compound's cytotoxicity was evaluated using various cell lines. Although specific data for this compound is limited, related structures have shown varying degrees of cytotoxicity at concentrations above 50 μM without direct inhibition of target enzymes .

Case Study: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on pyrrole derivatives, highlighting the importance of substituents on biological activity. Compounds with electron-withdrawing groups (like nitro or trifluoromethyl) generally exhibited enhanced activity compared to their unsubstituted counterparts. This suggests that the trifluoroethyl moiety in our compound may contribute positively to its biological efficacy .

Research Findings

Research has indicated that modifications in the molecular structure significantly affect the biological activity of pyrrole derivatives:

  • Electrophilic Substitutions : The introduction of electron-withdrawing groups enhances potency against bacterial strains.
  • Lipophilicity : Increased lipophilicity due to trifluoromethyl groups correlates with improved membrane permeability and bioavailability.
  • Mechanism of Action : Studies suggest that these compounds may act by disrupting cellular processes or inhibiting key metabolic enzymes.

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